(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a derivative of 3,5-dimethylisoxazole . It has been studied for its potential as a potent inhibitor of the bromodomain and extra terminal domain (BET) family . This compound has been synthesized and evaluated for its anti-breast cancer activity .
Synthesis Analysis
The compound was synthesized as part of a series of 3,5-dimethylisoxazole derivatives . The synthesis involved the replacement of the benzene ring in the original compound with phthalazinone . The lactam moiety of phthalazinone, acting as both a hydrogen bond donor and acceptor, could form hydrogen bonds with BRD4 . The carbonyl group of the original compound was substituted with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The structure of the compound was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .Chemical Reactions Analysis
The inhibitory effects of all synthesized compounds on BRD4 were assessed at a concentration of 1 μM . The structure-activity relationship (SAR) was discussed in detail . Among the compounds tested, this compound exhibited the most potent inhibitory activity against BRD4, with an IC value of 0.237 ± 0.093 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its structure. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of the compound .Scientific Research Applications
However, to provide some insight into how compounds with similar structural features or functional groups are explored in scientific research, here are examples of studies involving complex molecules with potential relevance to the types of applications one might explore for the requested compound:
Molecular Interaction Studies : Research exploring molecular interactions of complex compounds with receptors, highlighting methods like conformational analysis, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models. Such studies are crucial in drug discovery and understanding the molecular basis of compound-receptor interactions (Shim et al., 2002).
Metabolic and Pharmacokinetic Analysis : Investigations into the metabolism, excretion, and pharmacokinetics of compounds, providing insights into their behavior in biological systems. These studies are fundamental in assessing the viability of compounds for therapeutic use (Sharma et al., 2012).
Synthesis and Structural Analysis : Research focused on the synthesis and molecular structure investigations of new compounds, utilizing techniques like X-ray crystallography, Hirshfeld, and DFT calculations. Such studies contribute to the development of new materials and drugs by elucidating their structural properties (Shawish et al., 2021).
Mechanism of Action
The compound was found to downregulate c-MYC expression dose-dependently, induce γ-H2AX accumulation, inhibit both migration and colony formation, and arrest the cell cycle in the G1 phase in MCF-7 cells . Through molecular docking, the binding modes of some compounds with BRD4 were examined . The 3,5-dimethylisoxazole moiety of the compound did not align with the WPF shelf but formed a hydrogen bond with Met149 .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O2/c1-14-19(15(2)31-26-14)20(30)29-7-5-17(6-8-29)27-9-11-28(12-10-27)18-4-3-16(13-25-18)21(22,23)24/h3-4,13,17H,5-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYIALRWEUGMMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.